REACTION_CXSMILES
|
[Cl:1][C:2]1[C:16]([Cl:17])=[CH:15][C:5]2[O:6][CH:7]([C:10]([O:12]CC)=[O:11])[CH2:8][O:9][C:4]=2[CH:3]=1.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[C:16]([Cl:17])=[CH:15][C:5]2[O:6][CH:7]([C:10]([OH:12])=[O:11])[CH2:8][O:9][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
ethyl 6,7-dichloro-1,4-benzodioxan-2-carboxylate
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(OC(CO2)C(=O)OCC)C=C1Cl
|
Name
|
|
Quantity
|
10.9 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(OC(CO2)C(=O)O)C=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |